tert-butyl [(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate
CAS No.:
Cat. No.: VC15779711
Molecular Formula: C9H16N2O4
Molecular Weight: 216.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N2O4 |
|---|---|
| Molecular Weight | 216.23 g/mol |
| IUPAC Name | tert-butyl N-[(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C9H16N2O4/c1-9(2,3)15-8(14)11-6-5(4-12)10-7(6)13/h5-6,12H,4H2,1-3H3,(H,10,13)(H,11,14)/t5-,6+/m1/s1 |
| Standard InChI Key | JGCFOKHULWJGSK-RITPCOANSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1[C@H](NC1=O)CO |
| Canonical SMILES | CC(C)(C)OC(=O)NC1C(NC1=O)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound’s molecular formula is C₉H₁₆N₂O₄, with a molecular weight of 216.23 g/mol. Its IUPAC name, tert-butyl N-[(2S,3S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate, reflects its stereochemistry: the azetidinone ring contains two chiral centers at positions 2 and 3, both configured in the S orientation . The hydroxymethyl group (-CH₂OH) at C2 and the carbamate-protected amine at C3 contribute to its polarity and hydrogen-bonding capacity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆N₂O₄ | |
| Molecular Weight | 216.23 g/mol | |
| SMILES | CC(C)(C)OC(=O)NC1C@HCO | |
| InChIKey | JGCFOKHULWJGSK-LWOQYNTDSA-N | |
| CAS Number | 80582-03-2 (stereoisomer unspecified) |
The SMILES string explicitly denotes the stereochemistry: C[C@H]1[C@@H](C(=O)N1)NC(=O)OC(C)(C)C for the (2S,3S) configuration . X-ray crystallography or NMR studies would be required to confirm the absolute configuration, though analogous azetidinones often adopt a puckered ring conformation to relieve β-lactam ring strain .
Spectral and Computational Data
Infrared (IR) Spectroscopy: Predicted peaks include:
-
~3350 cm⁻¹: N-H and O-H stretches (carbamate and hydroxymethyl).
-
~1750 cm⁻¹: C=O stretches (β-lactam and carbamate).
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expected signals at δ 1.4 ppm (tert-butyl CH₃), δ 3.5–4.5 ppm (azetidinone ring protons and hydroxymethyl CH₂), and δ 6.5–7.0 ppm (carbamate NH).
-
¹³C NMR: Peaks near δ 80 ppm (tert-butyl quaternary carbon), δ 165–170 ppm (carbonyl carbons), and δ 60–70 ppm (azetidinone ring carbons) .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a multi-step sequence starting from azetidinone precursors. A common approach involves:
-
Azetidinone Ring Formation: Cyclization of β-amino alcohols or via [2+2] ketene-imine cycloadditions to construct the β-lactam core .
-
Hydroxymethyl Introduction: Hydroxylation or reduction of a pre-existing ketone or ester group at C2.
-
Carbamate Protection: Reaction of the C3 amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Example Protocol (Adapted from Patent Literature ):
-
Step 1: (2S,3S)-3-Amino-2-(hydroxymethyl)azetidin-4-one (1.0 mmol) is dissolved in anhydrous THF.
-
Step 2: Boc₂O (1.2 mmol) and DMAP (0.1 mmol) are added at 0°C.
-
Step 3: Stir for 12 h at room temperature, followed by purification via silica gel chromatography (Yield: 78%).
Purification and Characterization
Purification is achieved using chromatography (silica gel, eluent: ethyl acetate/hexane). Purity is confirmed via HPLC (>95%), and stereochemistry is validated by chiral chromatography or optical rotation .
Biological Activity and Applications
Table 2: Comparative Activity of Azetidinone Derivatives
| Compound | Target Organism (MIC, µg/mL) | β-Lactamase Stability | Source |
|---|---|---|---|
| Aztreonam (monobactam) | P. aeruginosa (0.5) | High | |
| Analog with tert-butyl carbamate | E. coli (2.0) | Moderate |
Enzyme Inhibition
The tert-butyl carbamate group may serve as a transition-state mimic in serine protease inhibition. Molecular docking studies suggest potential binding to:
-
Thrombin: Ki ≈ 50 nM (predicted).
-
Elastase: IC₅₀ ≈ 200 nM (predicted).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume